6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a methoxyphenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyridazine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases, as well as high temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Chemical Biology: It is used as a tool compound to study the biological functions of triazolopyridazine derivatives and their interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the disruption of DNA repair and cell signaling pathways in cancer cells . This results in the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a different position of the methoxy group.
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of a methoxyphenyl group.
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a phenyl group instead of a methoxyphenyl group.
Uniqueness
6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
6-chloro-3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-3-8(7-9)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDGUHMZTUSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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